molecular formula C18H33Al B14746208 Tricyclohexylalumane CAS No. 4660-27-9

Tricyclohexylalumane

Cat. No.: B14746208
CAS No.: 4660-27-9
M. Wt: 276.4 g/mol
InChI Key: ZIYNWDQDHKSRCE-UHFFFAOYSA-N
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Description

Tricyclohexylalumane is an organoaluminum compound characterized by the presence of three cyclohexyl groups attached to an aluminum atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclohexylalumane can be synthesized through the reaction of cyclohexylmagnesium bromide with aluminum trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction is as follows:

3C6H11MgBr+AlCl3(C6H11)3Al+3MgBrCl3 \text{C}_6\text{H}_{11}\text{MgBr} + \text{AlCl}_3 \rightarrow (\text{C}_6\text{H}_{11})_3\text{Al} + 3 \text{MgBrCl} 3C6​H11​MgBr+AlCl3​→(C6​H11​)3​Al+3MgBrCl

The reaction is carried out in anhydrous conditions, often using solvents such as diethyl ether or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tricyclohexylalumane undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form aluminum oxide and cyclohexane.

    Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.

    Substitution: Participates in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

    Reduction: Often uses hydrogen gas or hydride donors under controlled conditions.

    Substitution: Requires nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products

    Oxidation: Produces aluminum oxide and cyclohexane.

    Reduction: Yields alcohols from ketones.

    Substitution: Forms new organoaluminum compounds with different substituents.

Scientific Research Applications

Tricyclohexylalumane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.

    Industry: Utilized in polymerization reactions and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which tricyclohexylalumane exerts its effects involves the activation of substrates through coordination to the aluminum center. This coordination facilitates various chemical transformations, such as nucleophilic attack or electron transfer. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An aliphatic amine with similar cyclohexyl groups but different reactivity and applications.

    Tricyclohexylamine: Contains three cyclohexyl groups attached to a nitrogen atom, used in different chemical contexts.

Uniqueness

Tricyclohexylalumane is unique due to its aluminum center, which imparts distinct reactivity compared to nitrogen-based analogs. Its ability to participate in a wide range of chemical reactions and its applications in both research and industry highlight its versatility.

Properties

CAS No.

4660-27-9

Molecular Formula

C18H33Al

Molecular Weight

276.4 g/mol

IUPAC Name

tricyclohexylalumane

InChI

InChI=1S/3C6H11.Al/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2;

InChI Key

ZIYNWDQDHKSRCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Al](C2CCCCC2)C3CCCCC3

Origin of Product

United States

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